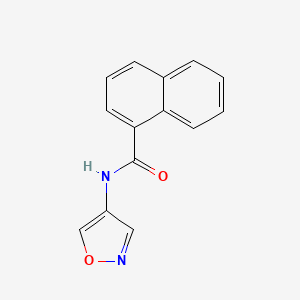

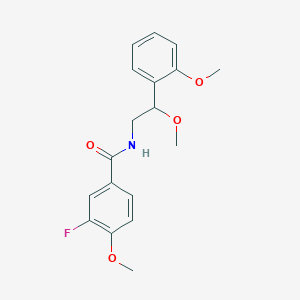

N-(isoxazol-4-yl)-1-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .

Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .科学的研究の応用

Synthesis and Chemical Properties

The synthesis of trisubstituted isoxazoles, including naphthoisoxazoles, has been achieved through palladium(II)-catalyzed cascade cyclization-alkenylation of 2-alkyn-1-one O-methyl oximes. This method produces a variety of trisubstituted isoxazoles in moderate to excellent yields, demonstrating the versatility of isoxazoles in organic synthesis (She et al., 2012).

Corrosion Inhibition

Isoxazole derivatives, such as naphtho[2,3-d]thiazole-based compounds, have been studied for their corrosion inhibition properties. These compounds show high efficiency in protecting mild steel in acidic environments, indicating potential industrial applications in metal preservation (Saraswat & Yadav, 2020).

Optical and Electronic Applications

The study of isoxazole derivatives, including those related to N-(isoxazol-4-yl)-1-naphthamide, has revealed significant potential in semiconducting materials due to their optoelectronic and nonlinear optical properties. These materials are promising for applications in electronic devices and photonics (Irfan et al., 2016).

Fluorogenic Protein Labeling

The development of bioorthogonal turn-on probes based on isoxazole chemistry, such as 4-oxime-1,8-naphthalimide, has been reported. These probes undergo isoxazole-oxazole photoisomerization, leading to strong fluorescence enhancement. This property is useful for in situ fluorogenic protein labeling, offering new tools for biological research and medical diagnostics (Tian et al., 2019).

作用機序

The mechanism of action of isoxazole derivatives can vary widely depending on the specific compound and its biological activity. For example, some isoxazole derivatives have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .

将来の方向性

特性

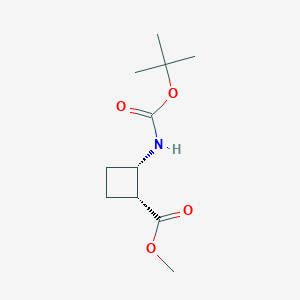

IUPAC Name |

N-(1,2-oxazol-4-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(16-11-8-15-18-9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-9H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAROAVVXAPHHGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CON=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2423529.png)

![N-(3-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2423530.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2423541.png)

![(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B2423544.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2423548.png)